HLA Class I Binding Affinity: Four b3a2 Peptides Bind at High/Intermediate Affinity, While No b2a2 or PML-RARα Peptides Achieve Comparable Affinity
In a systematic competition radioimmunoassay screen of 152 synthetic peptides spanning b3a2, b2a2, and PML-RARα A/B breakpoints against eight purified HLA class I molecules (A1, A2.1, A3.2, A11, A24, B7, B8, B27), four b3a2-derived peptides demonstrated high (<50 nM) or intermediate (≤500 nM) binding affinity exclusively to HLA-A3, -A11, and -B8. Critically, none of the CML b2a2 or PML-RARα A/B junctional peptides exhibited binding affinity of comparable magnitude to any of the HLA class I alleles tested [1]. This establishes the b3a2 junction as uniquely privileged for HLA-A3, -A11, and -B8-restricted antigen presentation within the leukemia fusion protein class.
| Evidence Dimension | HLA class I binding affinity (competition IC50) |
|---|---|
| Target Compound Data | 4/152 b3a2 peptides: high affinity <50 nM or intermediate ≤500 nM to HLA-A3, -A11, -B8 |
| Comparator Or Baseline | 0/152 b2a2 and PML-RARα A/B peptides: no affinity <500 nM to any of the 8 HLA alleles tested |
| Quantified Difference | 4 b3a2 peptides with high/intermediate affinity vs. 0 for all b2a2 and PML-RARα peptides combined |
| Conditions | Competition radioimmunoassay with purified HLA class I molecules (A1, A2.1, A3.2, A11, A24, B7, B8, B27); peptide lengths 8–11 amino acids |
Why This Matters
This is the foundational evidence that b3a2 junctional peptides possess intrinsic MHC-binding capacity absent in b2a2 or PML-RARα peptides, directly justifying the selection of b3a2 (920-936) for HLA-A3/A11/B8-restricted CD8+ T-cell studies and vaccine development.
- [1] Bocchia M, Wentworth PA, Southwood S, Sidney J, McGraw K, Scheinberg DA, Sette A. Specific binding of leukemia oncogene fusion protein peptides to HLA class I molecules. Blood. 1995 May 15;85(10):2680-4. PMID: 7742526. View Source
